N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide
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Overview
Description
N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[410]heptane-2-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using reagents such as methanesulfonyl chloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reductive conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide: shares similarities with other bicyclic compounds such as:
Uniqueness
- The presence of the sulfonyl group and the specific bicyclic structure make this compound unique compared to other similar compounds. This uniqueness can contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)14-7-3-2-5-12(14)10-16-15(18)17-8-4-6-11-9-13(11)17/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCGSRVTRYFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CNC(=O)N2CCCC3C2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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